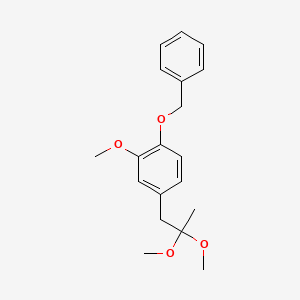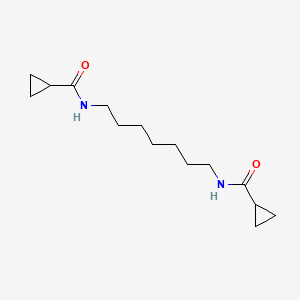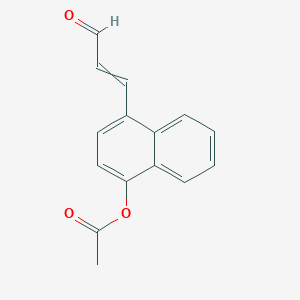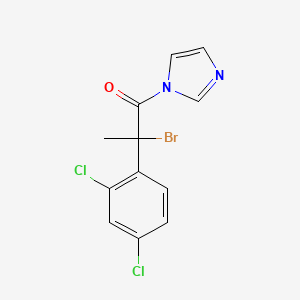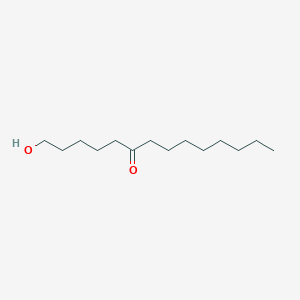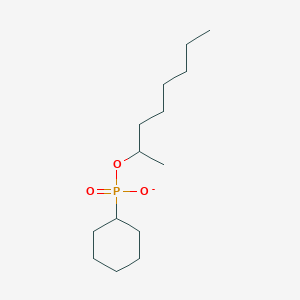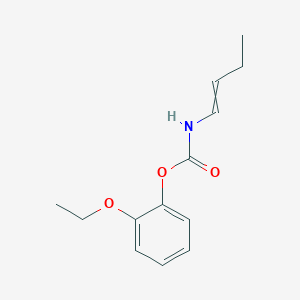
2-Ethoxyphenyl but-1-en-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyphenyl but-1-en-1-ylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a but-1-en-1-ylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyphenyl but-1-en-1-ylcarbamate can be achieved through several methods. One common approach involves the reaction of 2-ethoxyphenol with but-1-en-1-yl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process often includes steps such as purification, crystallization, and drying to obtain the final product in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyphenyl but-1-en-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.
Scientific Research Applications
2-Ethoxyphenyl but-1-en-1-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-Ethoxyphenyl but-1-en-1-ylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenyl but-1-en-1-ylcarbamate
- 2-Propoxyphenyl but-1-en-1-ylcarbamate
- 2-Butoxyphenyl but-1-en-1-ylcarbamate
Uniqueness
2-Ethoxyphenyl but-1-en-1-ylcarbamate is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties
Properties
CAS No. |
88310-18-3 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(2-ethoxyphenyl) N-but-1-enylcarbamate |
InChI |
InChI=1S/C13H17NO3/c1-3-5-10-14-13(15)17-12-9-7-6-8-11(12)16-4-2/h5-10H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
BHJVYHSNPBCNIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CNC(=O)OC1=CC=CC=C1OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



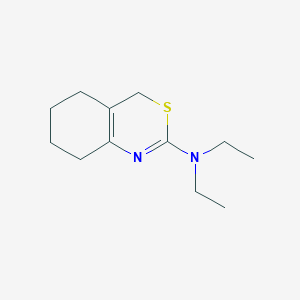
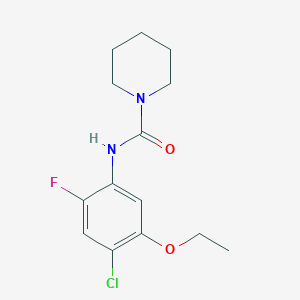

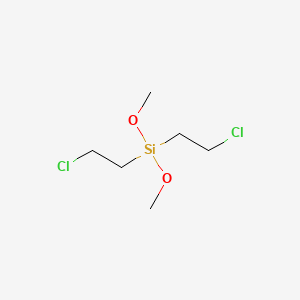
![(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide](/img/structure/B14376531.png)
![N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B14376535.png)
